S-2474

Description

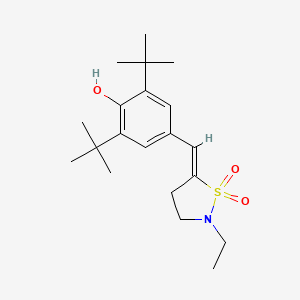

Structure

2D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-[(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO3S/c1-8-21-10-9-15(25(21,23)24)11-14-12-16(19(2,3)4)18(22)17(13-14)20(5,6)7/h11-13,22H,8-10H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWZBWTWCKQUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)S1(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724630 | |

| Record name | 5-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methylidene]-2-ethyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158089-95-3 | |

| Record name | 5-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methylidene]-2-ethyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

No Publicly Available Scientific Data on S-2474 as a Therapeutic Agent

A comprehensive search for "S-2474 mechanism of action" has yielded no information on a drug, compound, or therapeutic agent with this designation in publicly available scientific literature or databases. The search results consistently point to legislative documents, indicating that "this compound" is an identifier for various bills in the United States legislature, not a subject of biomedical research.

The primary references found for "this compound" include:

-

A Massachusetts Senate Bill (S.2474) concerning consumer protection in real estate, specifically the right to home inspections.[1][2][3]

-

A U.S. House of Representatives Bill (H.R.2474) known as the "Strengthening Medicare for Patients and Providers Act," which addresses Medicare payment adjustments.[4]

-

An Illinois Senate Bill (SB2474) referred to as the "Youth Health Protection Act," which relates to medical practices for minors.[5]

Given the absence of any scientific data on a compound named this compound, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data, experimental protocols, and visualizations of its mechanism of action.

It is possible that "this compound" is an internal, pre-clinical, or otherwise non-public designation for a compound. Without an alternative public identifier, such as a chemical name, generic name, or publication reference, no further information can be retrieved. Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to verify the public-facing name or code of the compound of interest.

References

- 1. Bill S.2474 [malegislature.gov]

- 2. MA S2474 | BillTrack50 [billtrack50.com]

- 3. MKC Associates | MA Bill S.2474 An Act protecting consumer rights in purchasing safe and habitable homes - Frequently Asked Questions [mkchomeinspection.com]

- 4. H.R.2474 - 118th Congress (2023-2024): Strengthening Medicare for Patients and Providers Act | Congress.gov | Library of Congress [congress.gov]

- 5. Illinois General Assembly - Full Text of SB2474 [ilga.gov]

S-2474: A Dual Inhibitor of Cyclooxygenase-2 and 5-Lipoxygenase for Anti-Inflammatory Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S-2474, also known as ML-3000 and Licofelone, is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). By simultaneously targeting these two key enzymes in the arachidonic acid cascade, this compound effectively reduces the production of both pro-inflammatory prostaglandins and leukotrienes. This dual mechanism of action offers a promising therapeutic strategy for inflammatory conditions, potentially providing enhanced efficacy and an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer.[1] The arachidonic acid (AA) metabolic pathway plays a central role in mediating inflammation through the production of eicosanoids, which include prostaglandins (PGs) and leukotrienes (LTs).[2] Cyclooxygenase (COX) and 5-lipoxygenase (5-LO) are the initial and rate-limiting enzymes in the biosynthesis of PGs and LTs, respectively.[2]

Traditional NSAIDs inhibit both COX-1 and COX-2 isoforms, leading to effective anti-inflammatory and analgesic effects, but their use is often limited by gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1.[2] While selective COX-2 inhibitors were developed to mitigate these gastrointestinal issues, concerns about cardiovascular risks have emerged.[3]

Dual inhibition of COX-2 and 5-LO represents a rational approach to overcome the limitations of existing anti-inflammatory therapies.[1] By blocking both pathways, dual inhibitors can achieve a broader anti-inflammatory effect and may prevent the shunting of AA metabolism towards the 5-LO pathway, a phenomenon observed with selective COX-2 inhibition that can lead to an increase in pro-inflammatory leukotrienes.[4] this compound (Licofelone) has emerged as a leading candidate in this class, having undergone extensive preclinical and clinical evaluation.[2][5]

Mechanism of Action

This compound, with the chemical name [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid, acts as a competitive inhibitor of both COX-2 and 5-LO.[2][6] Its inhibitory action on these enzymes prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2) and 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the respective precursors for prostaglandins and leukotrienes.

Signaling Pathways

The following diagram illustrates the central role of COX-2 and 5-LO in the arachidonic acid cascade and the points of inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro inhibitory activity and in vivo efficacy of this compound (Licofelone).

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Process | Assay System | IC50 Value | Reference |

| COX-2 | Human Intact Cells | 11 nM | [7] |

| COX-1 | Human Intact Cells | 27 µM | [7] |

| 5-Lipoxygenase (5-LO) | Rat Basophilic Leukemia (RBL-1) Cells (LTB₄ synthesis) | 3.6 µM | [4] |

| Prostaglandin E₂ (PGE₂) Synthesis | Human Whole Blood | 3.9 µM | [4] |

| Amyloid β-induced Neuronal Cell Death | Rat Cortical Neurons | 26 ± 12 nM | [7] |

| sPLA₂-IIA-induced Neuronal Cell Death | Rat Cortical Neurons | 94 nM | [7] |

| PGD₂ Generation | Aβ(25-35)-treated Neurons | 69.8 ± 21.9 nM | [7] |

Table 2: In Vivo Anti-Inflammatory and Analgesic Activity of this compound (Licofelone)

| Animal Model | Species | Dosage | Effect | Reference |

| Carrageenan-Induced Paw Edema | Rat | 10, 30, 100 mg/kg p.o. | Complete blockade of PGE₂ formation in inflamed tissue; LTB₄ production reduced to basal levels. | [4] |

| Adjuvant-Induced Arthritis | Rat | 20 or 80 mg/kg/day p.o. (28 days) | Significantly reduced edema/erythema score, splenomegaly, synovial cell proliferation, and bone/cartilage erosions. | [3] |

| Experimental Osteoarthritis | Dog | 2.5 or 5.0 mg/kg/day p.o. (8 weeks) | Markedly reduced chondrocyte apoptosis and levels of caspase-3, COX-2, and iNOS in cartilage. | [8] |

Table 3: Clinical Efficacy of this compound (Licofelone) in Osteoarthritis (OA)

| Clinical Trial | Comparator | Dosage | Key Findings | Reference |

| 12-Week Study in Knee OA | Naproxen | Licofelone: 200 mg b.i.d.; Naproxen: 500 mg b.i.d. | Licofelone was as effective as naproxen in improving WOMAC scores, with fewer gastrointestinal adverse events. | [9] |

| 52-Week Study in OA | Naproxen | Licofelone: 200 mg b.i.d.; Naproxen: 500 mg b.i.d. | Licofelone was at least as effective as naproxen for long-term OA treatment. | [9] |

| 12-Week Study in Knee OA | Celecoxib | Licofelone: 200 mg b.i.d.; Celecoxib: 200 mg o.d. | Licofelone was as effective as celecoxib with better tolerability and lower incidence of adverse events. | [9] |

| 24-Month Study in Knee OA | Naproxen | Licofelone: 200 mg b.i.d.; Naproxen: 500 mg b.i.d. | Licofelone significantly reduced cartilage volume loss compared to naproxen, suggesting a disease-modifying effect. | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro COX Inhibition Assay (Human Whole Blood)

This protocol is based on the methodology used to assess the inhibition of PGE₂ synthesis.

-

Blood Collection: Fresh heparinized whole blood is collected from healthy volunteers.

-

Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulation: COX-2 is induced, and prostaglandin synthesis is stimulated by adding an inflammatory agent such as lipopolysaccharide (LPS).

-

Termination and Sample Preparation: The reaction is stopped after a defined incubation period. The blood samples are then centrifuged to separate the plasma.

-

Quantification of PGE₂: The concentration of PGE₂ in the plasma is quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition of PGE₂ synthesis is calculated for each concentration of this compound relative to the vehicle control. The IC₅₀ value is then determined by non-linear regression analysis.

In Vitro 5-LO Inhibition Assay (RBL-1 Cells)

This protocol describes the assessment of LTB₄ synthesis inhibition in a cell-based assay.

-

Cell Culture: Rat basophilic leukemia (RBL-1) cells are cultured in appropriate media until they reach the desired confluence.

-

Cell Plating and Pre-incubation: Cells are harvested, washed, and resuspended in a buffer. They are then plated and pre-incubated with various concentrations of this compound or vehicle control at 37°C.

-

Stimulation: The synthesis of leukotrienes is initiated by adding a calcium ionophore (e.g., A23187) and arachidonic acid.

-

Termination and Extraction: The reaction is terminated after a specified time. The samples are then processed to extract the lipid mediators.

-

Quantification of LTB₄: The amount of LTB₄ produced is quantified using a competitive enzyme immunoassay or LC-MS.

-

Data Analysis: The inhibitory effect of this compound on LTB₄ synthesis is calculated, and the IC₅₀ value is determined.[4]

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg) suspended in a suitable vehicle. A control group receives the vehicle only, and a positive control group receives a standard NSAID like indomethacin.

-

Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The increase in paw volume is calculated as an index of edema.

-

Biochemical Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected for the measurement of PGE₂ and LTB₄ levels.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each treatment group compared to the control group. The levels of inflammatory mediators in the tissue are also compared.[11]

In Vivo Adjuvant-Induced Arthritis in Rats

This model is used to assess the efficacy of a compound in a chronic inflammatory condition that shares some features with rheumatoid arthritis.

-

Induction of Arthritis: Arthritis is induced in Lewis rats by a single intradermal injection of Freund's complete adjuvant at the base of the tail.[3]

-

Compound Administration: Treatment with this compound (e.g., 20 or 80 mg/kg/day, p.o.) or vehicle is initiated on a prophylactic or therapeutic schedule and continued for a specified duration (e.g., 28 days).

-

Clinical Assessment: The severity of arthritis is assessed regularly by scoring the erythema and swelling of the paws. Body weight and spleen weight (at the end of the study) are also recorded.

-

Histopathological Evaluation: At the termination of the study, the ankle joints are collected, fixed, decalcified, and processed for histological examination. Sections are stained with hematoxylin and eosin and evaluated for synovial cell proliferation, pannus formation, and cartilage and bone erosion.

-

Data Analysis: The arthritis scores, body weight changes, and histological scores are compared between the treatment and control groups to evaluate the therapeutic efficacy of this compound.[3]

Pharmacokinetics and Safety

Clinical trials have provided valuable insights into the pharmacokinetic and safety profile of this compound (Licofelone). In healthy volunteers, licofelone demonstrated a gastrointestinal safety profile similar to placebo and significantly better than naproxen.[2] Long-term studies in osteoarthritis patients confirmed its good tolerability.[9] Compared to celecoxib, licofelone showed a similar gastrointestinal safety profile but with a potential advantage of fewer incidences of peripheral edema.[2]

Conclusion

This compound (Licofelone) is a well-characterized dual inhibitor of COX-2 and 5-LO with a robust preclinical and clinical data package supporting its anti-inflammatory and analgesic properties. Its balanced inhibition of both prostaglandin and leukotriene synthesis provides a strong rationale for its development as a safe and effective treatment for inflammatory diseases such as osteoarthritis. The data presented in this technical guide underscore the potential of this compound as a promising therapeutic agent and provide a solid foundation for further research and development in the field of anti-inflammatory drug discovery.

References

- 1. molnova.com:443 [molnova.com:443]

- 2. researchgate.net [researchgate.net]

- 3. Licofelone: the answer to unmet needs in osteoarthritis therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 158089-95-3(2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol) | Kuujia.com [pt.kuujia.com]

- 5. Licofelone - Novel Analgesic and Anti-Inflammatory Agent for Osteoarthritis - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.glpbio.com [file.glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Activity and potential role of licofelone in the management of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective effects of licofelone, a 5-lipoxygenase and cyclo-oxygenase inhibitor, versus naproxen on cartilage loss in knee osteoarthritis: a first multicentre clinical trial using quantitative MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effect of lycopene on carrageenan-induced paw oedema and hepatic ischaemia-reperfusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

S-2474: A Technical Guide to its Anti-Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory signaling pathways of S-2474, a novel nonsteroidal anti-inflammatory drug (NSAID). This compound exhibits a dual inhibitory mechanism, targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), and has demonstrated significant neuroprotective effects in preclinical studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to facilitate a comprehensive understanding of its mechanism of action.

Core Mechanism of Action

This compound exerts its anti-inflammatory and neuroprotective effects primarily through the inhibition of two key enzymes in the arachidonic acid cascade: COX-2 and 5-LO. This dual inhibition leads to a reduction in the production of pro-inflammatory mediators, specifically prostaglandins (PGs) and leukotrienes (LTs). In the context of neuroinflammation, this compound has been shown to prevent neuronal apoptosis by inhibiting the generation of prostaglandin D2 (PGD2) and reducing the levels of free radicals.[1]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory and protective effects of this compound.

| Target Enzyme | IC50 Value | Cell Type | Reference |

| Cyclooxygenase-2 (COX-2) | 11 nM | Human intact cells | [1] |

| Cyclooxygenase-1 (COX-1) | 27 µM | Human intact cells | [1] |

| 5-Lipoxygenase (5-LO) | 27 µM | Human intact cells | [1] |

Table 1: Inhibitory Activity of this compound on COX and 5-LO Enzymes. The IC50 values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity. The significantly lower IC50 for COX-2 compared to COX-1 highlights its selectivity.

| Protective Effect | IC50 Value | Model System | Reference |

| Neuroprotection against sPLA₂-IIA-induced cell death | 94 nM | Primary rat cortical neurons | [1] |

| Inhibition of sPLA₂-IIA-induced PGD₂ generation | 69.8 ± 21.9 nM | Primary rat cortical neurons | [1] |

Table 2: Neuroprotective and Anti-inflammatory Effects of this compound. These values demonstrate the potency of this compound in preventing neuronal cell death and inhibiting the production of a key pro-inflammatory prostaglandin.

Signaling Pathways Modulated by this compound

This compound's therapeutic potential stems from its ability to intervene in critical inflammatory signaling cascades.

Inhibition of the Cyclooxygenase-2 (COX-2) Pathway

Inflammatory stimuli, such as secretory phospholipase A₂-IIA (sPLA₂-IIA), lead to the upregulation of COX-2. This enzyme catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is then converted to various prostaglandins, including the pro-inflammatory and pro-apoptotic PGD₂. This compound selectively inhibits COX-2, thereby blocking the synthesis of PGD₂. Elevated levels of PGD₂ in neurons can trigger apoptotic pathways, leading to cell death. By reducing PGD₂ production, this compound mitigates these apoptotic signals and promotes neuronal survival.

Figure 1: this compound inhibition of the COX-2 signaling pathway.

Inhibition of the 5-Lipoxygenase (5-LO) Pathway

In addition to its effects on the COX pathway, this compound also inhibits 5-lipoxygenase (5-LO). This enzyme is responsible for the initial steps in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes, such as leukotriene B₄ (LTB₄), are potent pro-inflammatory mediators that contribute to the inflammatory response by promoting chemotaxis and activation of immune cells. By inhibiting 5-LO, this compound reduces the production of these pro-inflammatory leukotrienes, further contributing to its overall anti-inflammatory profile.

Figure 2: this compound inhibition of the 5-LO signaling pathway.

Neuroprotection through Reduction of Free Radicals

This compound contains a di-tert-butylphenol antioxidant moiety, which contributes to its neuroprotective effects by scavenging free radicals. Inflammatory conditions in the brain are often associated with oxidative stress, where an excess of reactive oxygen species (ROS) can damage cellular components and trigger apoptosis. The antioxidant activity of this compound helps to neutralize these harmful free radicals, thereby protecting neurons from oxidative damage and subsequent cell death.

Figure 3: Neuroprotective mechanism of this compound via free radical scavenging.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's anti-inflammatory and neuroprotective effects, based on standard practices in the field.

Primary Rat Cortical Neuron Culture

-

Tissue Preparation: Cortices are dissected from embryonic day 18 (E18) Sprague-Dawley rat fetuses in ice-cold Hanks' Balanced Salt Solution (HBSS). The meninges are carefully removed.

-

Dissociation: The cortical tissue is minced and incubated in a solution of papain (20 units/mL) and DNase I (10 µg/mL) in HBSS for 30 minutes at 37°C. The tissue is then gently triturated with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Cells are plated on poly-D-lysine-coated culture plates or coverslips at a density of 2 x 10⁵ cells/cm² in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. Half of the culture medium is replaced every 3-4 days. Experiments are typically performed on days in vitro (DIV) 7-10.

Induction of Neuronal Apoptosis and Treatment with this compound

-

Induction: On DIV 7, primary cortical neurons are treated with human group IIA secretory phospholipase A₂ (sPLA₂-IIA) at a concentration of 100 ng/mL to induce apoptosis.

-

Treatment: this compound, dissolved in DMSO, is added to the culture medium at various concentrations (e.g., 1 nM to 10 µM) 30 minutes prior to the addition of sPLA₂-IIA. A vehicle control (DMSO) is run in parallel.

Measurement of Neuronal Viability (MTT Assay)

-

Procedure: After 24-48 hours of treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.

-

Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Quantification: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Assessment of Apoptosis (TUNEL Staining)

-

Fixation: Neurons cultured on coverslips are fixed with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilization: The cells are permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

Labeling: The cells are incubated with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.

-

Counterstaining and Imaging: The coverslips are mounted with a DAPI-containing mounting medium to visualize the nuclei. Apoptotic cells (TUNEL-positive) are visualized and counted using a fluorescence microscope.

Measurement of Prostaglandin D₂ (PGD₂) Production (ELISA)

-

Sample Collection: After the desired treatment period, the cell culture supernatant is collected.

-

ELISA Procedure: The concentration of PGD₂ in the supernatant is quantified using a commercially available PGD₂ ELISA kit, following the manufacturer's instructions.

-

Analysis: The results are typically expressed as pg/mL of PGD₂.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Probe Loading: Cultured neurons are incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in HBSS for 30 minutes at 37°C.

-

Treatment: After washing with HBSS, the cells are treated with the apoptosis-inducing agent and/or this compound.

-

Fluorescence Measurement: The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, is measured at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader or a fluorescence microscope.

Conclusion

This compound is a promising anti-inflammatory agent with a dual mechanism of action that effectively targets both the cyclooxygenase and lipoxygenase pathways. Its ability to selectively inhibit COX-2 over COX-1, coupled with its antioxidant properties, makes it a compelling candidate for the treatment of inflammatory conditions, particularly those with a neuroinflammatory component. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds. The detailed understanding of its signaling pathways is crucial for designing future studies and ultimately translating its therapeutic potential into clinical applications.

References

No Information Available on the Discovery and Synthesis of a Molecule Designated S-2474

Following a comprehensive search for scientific information regarding a molecule identified as "S-2474," it has been determined that there is no publicly available data on a compound with this designation in the scientific literature. The search for "this compound" did not yield any results pertaining to its discovery, synthesis, experimental protocols, quantitative data, or associated signaling pathways.

The identifier "this compound" appears to be associated with non-scientific matters, primarily legislative documents, and does not correspond to any known chemical entity in accessible scientific databases or publications. Consequently, the creation of an in-depth technical guide or whitepaper as requested is not feasible due to the absence of foundational information.

It is possible that "this compound" may be an internal, pre-clinical, or otherwise undisclosed compound identifier not yet available in the public domain. Without any scientific references, the core requirements of the requested content, including data tables, experimental methodologies, and pathway diagrams, cannot be fulfilled.

The Structure-Activity Relationship of BIA 10-2474: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIA 10-2474 is a long-acting, irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, BIA 10-2474 increases the levels of anandamide, which has shown potential therapeutic effects in a variety of conditions, including pain and anxiety. However, the clinical development of BIA 10-2474 was halted due to severe adverse events in a Phase I clinical trial. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of BIA 10-2474, its mechanism of action, and detailed experimental protocols for its evaluation.

Data Presentation

In Vitro and In Situ FAAH Inhibition

BIA 10-2474 exhibits a notable difference between its in vitro and in situ inhibitory potency against FAAH. While it shows weak inhibition in cell-free assays, its potency is significantly enhanced in cellular environments.

| Compound | Assay Type | System | IC50 (µM) | Reference |

| BIA 10-2474 | In Vitro | Human FAAH | ≥ 1 | [1] |

| BIA 10-2474 | In Vitro | Rat FAAH | ≥ 1 | [1] |

| BIA 10-2474 | In Situ | HEK293T cells expressing human FAAH | 0.05–0.07 | [1] |

| PF-04457845 | In Vitro | Human FAAH | ~0.001–0.01 | [1] |

Ex Vivo FAAH Inhibition in Rat Brain

Ex vivo studies in rats demonstrated the potent inhibition of FAAH in various brain regions by BIA 10-2474.

| Brain Region | IC50 (µg/kg, i.p.) | Reference |

| Cerebellum | 52 | [2] |

| Cortex | 68 | [2] |

| Hypothalamus | 71 | [2] |

| Rest of Brain | 67 | [2] |

Off-Target Serine Hydrolase Inhibition

Activity-based protein profiling (ABPP) has revealed that BIA 10-2474 and its metabolite BIA 10-2639 interact with several other serine hydrolases, which may contribute to its toxic effects.

| Enzyme | Treatment | IC50 (µM) | Reference |

| FAAH | In Vitro | 7.5 | [1] |

| FAAH2 | In Situ | Not Determined | [3] |

| ABHD6 | In Situ | Potent Inhibition | [3][4] |

| CES1 | In Situ | Off-target | [3] |

| CES2 | In Situ | 16 | [4] |

| PNPLA6 | In Situ | 11 | [4] |

| PLA2G15 | In Situ | 38 | [4] |

Structure-Activity Relationship of Imidazole-N-carboxamide Analogs

The following data on a series of imidazole-N-carboxamide analogs, leading to the identification of BIA 10-2474 (compound 8l ), is derived from the work of Kiss et al. (2018). The data is presented as percent inhibition at given concentrations, as reported in the publication.

| Compound | R | R' | % Inhibition at 100 nM | % Inhibition at 10 nM | Reference |

| 8a | Phenyl | Methyl | 88 | - | [5] |

| 8k | 3-pyridyl | Cyclohexyl | - | - | [5] |

| 8l (BIA 10-2474) | 3-pyridyl 1-oxide | Cyclohexyl | Potent | Potent | [5] |

Note: The original publication should be consulted for the full dataset and structural details of all analogs.

Experimental Protocols

In Vitro FAAH Inhibition Assay

This protocol is based on a fluorescence-based method for screening FAAH inhibitors.

Materials:

-

FAAH enzyme (human, recombinant)

-

FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH Substrate (AMC arachidonoyl amide)

-

Test compound (e.g., BIA 10-2474) dissolved in a suitable solvent (e.g., DMSO)

-

96-well plate (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare a 1X FAAH Assay Buffer by diluting a 10X stock with pure water.

-

Dilute the FAAH enzyme to the desired concentration in ice-cold 1X FAAH Assay Buffer. Keep on ice.

-

Prepare serial dilutions of the test compound in the solvent.

-

In a 96-well plate, add the following to triplicate wells:

-

100% Initial Activity Wells: 170 µl of 1X FAAH Assay Buffer, 10 µl of diluted FAAH, and 10 µl of solvent.

-

Inhibitor Wells: 170 µl of 1X FAAH Assay Buffer, 10 µl of diluted FAAH, and 10 µl of the test compound dilution.

-

Background Wells: 180 µl of 1X FAAH Assay Buffer and 10 µl of solvent.

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Prepare the FAAH substrate solution by diluting the stock in ethanol.

-

Initiate the reaction by adding 10 µl of the diluted FAAH substrate to all wells. The final substrate concentration should be around 1 µM.

-

Immediately begin monitoring the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. Read every minute for at least 15 minutes at 37°C.

-

Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol describes a gel-based method to identify the protein targets of an inhibitor.

Materials:

-

Cell or tissue lysate

-

Test inhibitor (e.g., BIA 10-2474)

-

Broad-spectrum activity-based probe (ABP) with a fluorescent tag (e.g., FP-TAMRA for serine hydrolases)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Protein Lysate Preparation: Prepare a protein lysate from cells or tissues of interest in an appropriate buffer (e.g., Tris or PBS). Determine the protein concentration.

-

Inhibitor Incubation: Aliquot the protein lysate (e.g., 1 mg/ml) into microcentrifuge tubes. Add the test inhibitor at various concentrations and incubate for a specific duration (e.g., 30 minutes) at room temperature. Include a vehicle control (e.g., DMSO).

-

Probe Labeling: Add the fluorescent ABP to each tube at a final concentration of, for example, 1 µM. Incubate for a further 15-60 minutes at room temperature.

-

SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Boil the samples and resolve the proteins on an SDS-PAGE gel.

-

In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner. A decrease in the fluorescence intensity of a band in the inhibitor-treated lanes compared to the control indicates that the inhibitor binds to that protein.

-

Protein Identification (Optional): To identify the protein targets, the corresponding bands can be excised from a parallel Coomassie-stained gel and analyzed by mass spectrometry.

Ex Vivo FAAH Inhibition Assay in Rat Brain

This protocol details a method to assess the in vivo potency of an FAAH inhibitor using a radiotracer.

Materials:

-

Male Sprague-Dawley rats

-

Test inhibitor (BIA 10-2474)

-

Radiotracer (e.g., [18F]-DOPP)

-

Vehicle (e.g., 5% Tween 80 in saline)

-

Anesthesia and decapitation equipment

-

Gamma counter

Procedure:

-

Animal Dosing: Administer the test inhibitor intraperitoneally (i.p.) to groups of rats at various doses. Include a vehicle control group.

-

Pre-treatment Time: Allow for a pre-treatment period of 40 minutes.

-

Radiotracer Injection: Administer the radiotracer (e.g., 3–4 MBq of [18F]-DOPP) via the tail vein.

-

Incubation Period: After 40 minutes of radiotracer administration, sacrifice the rats by decapitation.

-

Brain Dissection: Immediately remove the brain and dissect the regions of interest (e.g., cerebellum, cortex, hypothalamus) on ice.

-

Radioactivity Measurement: Weigh each brain region and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percent inhibition of radiotracer binding in each brain region for the inhibitor-treated groups compared to the vehicle control. Determine the IC50 value for each region.

Visualizations

Endocannabinoid Signaling Pathway and FAAH Inhibition

Caption: FAAH inhibition by BIA 10-2474 increases anandamide levels.

Experimental Workflow for Competitive ABPP

Caption: Workflow for identifying protein targets using competitive ABPP.

Conclusion

The study of BIA 10-2474 provides a critical case study in drug development, highlighting the importance of thorough characterization of not only on-target potency but also off-target selectivity. While demonstrating potent in vivo efficacy as a FAAH inhibitor, its complex pharmacological profile, including the inhibition of other serine hydrolases, likely contributed to the severe adverse events observed in clinical trials. The data and protocols presented in this guide offer a framework for the continued investigation of FAAH inhibitors and underscore the necessity of comprehensive preclinical evaluation to ensure patient safety.

References

- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of fatty acid amide hydrolase by BIA 10-2474 in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. d-nb.info [d-nb.info]

Unable to Identify S-2474 in the Context of Prostaglandin and Leukotriene Synthesis

Initial investigations to gather information on "S-2474" and its effects on prostaglandin and leukotriene synthesis have been unsuccessful in identifying a relevant scientific compound with this designation. The search for "this compound" did not yield any pertinent results in the scientific literature related to pharmacology or biochemistry.

The identifier "this compound" appears to be ambiguous. Search results were primarily associated with legislative bills, academic course numbers, and other unrelated subjects, rather than a chemical entity with effects on eicosanoid synthesis.

It is possible that "this compound" is an internal corporate designation, a developmental code that was not publicly disclosed, or an erroneous identifier. Without a more specific chemical name (e.g., IUPAC name), a common or trade name, or a CAS number, it is not possible to retrieve the detailed technical information required to fulfill your request for an in-depth guide.

To proceed with the creation of a comprehensive technical whitepaper that meets the specified requirements—including quantitative data tables, detailed experimental protocols, and Graphviz diagrams of signaling pathways—a precise identification of the compound is essential.

We were able to identify several compounds that are known dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), the key enzymes in prostaglandin and leukotriene synthesis, respectively. These include:

-

Tepoxalin: A non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.

-

Licofelone: An investigational drug that has been studied for the treatment of osteoarthritis.

-

E-3040: A research compound identified as a dual inhibitor.

If "this compound" is an alternative name for one of these compounds, or if you can provide a different identifier, we will be able to proceed with generating the requested in-depth technical guide.

We kindly request that you provide a more specific chemical name or any alternative identifiers for the compound of interest to enable us to conduct a targeted and effective literature search.

Pharmacological Profile of BIA 10-2474: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The clinical development of BIA 10-2474 was terminated following a tragic incident during a Phase I clinical trial in 2016, which resulted in one fatality and severe neurological symptoms in four other participants. This document serves as a technical summary of the publicly available pharmacological data for informational and research purposes.

Introduction

BIA 10-2474 is an experimental, long-acting inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids, most notably anandamide.[1] By inhibiting FAAH, BIA 10-2474 was designed to increase the levels of endogenous anandamide, thereby potentiating its effects on the endocannabinoid system.[1][2] The intended therapeutic applications included the management of pain, anxiety, and other neurological disorders.[1][2] The compound's development was halted due to severe neurotoxicity observed in a Phase I clinical trial.[1][3]

Mechanism of Action

BIA 10-2474 acts as a potent, irreversible inhibitor of FAAH.[1][4] The molecule contains an electrophilic imidazole urea moiety that is believed to form a covalent bond with a nucleophilic serine residue in the active site of the FAAH enzyme.[4] This irreversible inhibition leads to a prolonged elevation of anandamide and other fatty acid amides, which are substrates of FAAH.[5]

Signaling Pathway of FAAH Inhibition

Caption: Mechanism of FAAH inhibition by BIA 10-2474.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for BIA 10-2474.

Table 1: In Vitro and Ex Vivo Potency of BIA 10-2474

| Target | Assay System | Species | IC50 / ED50 | Reference(s) |

| FAAH | HEK293T cells (recombinant) | Human | 4.9 nM (IC50) | [6][7] |

| FAAH | Rat brain homogenate | Rat | 1.1 - 1.7 µM (IC50) | [2] |

| FAAH | Mouse brain | Mouse | 13.5 µg/kg (ED50) | [5] |

| FAAH | Mouse liver | Mouse | 6.2 µg/kg (ED50) | [5] |

| FAAH | Rat brain (cerebellum) | Rat | 52 µg/kg (IC50, ex vivo) | [8] |

| FAAH | Rat brain (cortex) | Rat | 68 µg/kg (IC50, ex vivo) | [8] |

| FAAH | Rat brain (hypothalamus) | Rat | 71 µg/kg (IC50, ex vivo) | [8] |

| FAAH | Rat brain (rest of brain) | Rat | 67 µg/kg (IC50, ex vivo) | [8] |

Table 2: Off-Target Activity of BIA 10-2474

| Off-Target Enzyme | Assay System | Species | IC50 | Reference(s) |

| FAAH2 | Not specified | Not specified | 0.4 µM | [6][7] |

| α/β-hydrolase domain-containing protein 6 (ABHD6) | Not specified | Not specified | 0.081 µM | [6][7] |

| Carboxylesterase 2 (CES2) | Not specified | Not specified | 2 µM | [6][7] |

| Patatin-like phospholipase domain 6 (PNPLA6) | Not specified | Not specified | 11 µM | [6][7] |

| α/β-hydrolase domain containing 11 (ABHD11) | Rat | Rat | Not specified | [5] |

| Phospholipase A2 group VI (PLA2G6) | Rat | Rat | Not specified | [5] |

| Phospholipase A2 group XV (PLA2G15) | Rat | Rat | Not specified | [5] |

| Androgen-induced protein 1 | Rat | Rat | Not specified | [5] |

Table 3: Pharmacokinetic Parameters of BIA 10-2474

| Species | Dose | Route | T1/2 (half-life) | Key Observations | Reference(s) |

| Rat | Not specified | Oral | 45 hours | - | [1] |

| Rat | Not specified | IV | 4 hours | - | [1] |

| Dog | Not specified | Oral | 104 hours | - | [1] |

| Dog | Not specified | IV | 52 hours | - | [1] |

| Human | Single Ascending Dose (0.25-100 mg) | Oral | 4.51 - 9.28 hours | Well tolerated. | [9] |

| Human | Multiple Ascending Dose (2.5-50 mg, 10 days) | Oral | 8 - 10 hours (Day 10) | Non-linear pharmacokinetics at 40-100 mg, suggesting saturation of elimination pathways. Severe neurotoxicity at 50 mg. | [1][9] |

Experimental Protocols

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling was utilized to identify the on-target and off-target interactions of BIA 10-2474 in human cells and tissues.[4]

Objective: To determine the protein interaction landscape of BIA 10-2474.

Methodology:

-

Cell/Tissue Lysate Preparation: Human cell lines or tissue homogenates were prepared in a suitable lysis buffer.

-

Inhibitor Incubation: Aliquots of the proteome were incubated with varying concentrations of BIA 10-2474 or a vehicle control (e.g., DMSO) for a specified time at 37°C.

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-tetramethylrhodamine (FP-TMR), was added to the samples to label the remaining active serine hydrolases.

-

SDS-PAGE and Gel Imaging: The labeled proteins were separated by SDS-PAGE. The gel was then scanned using a fluorescence scanner to visualize the protein-probe adducts. A reduction in fluorescence intensity in the inhibitor-treated lanes compared to the control indicates target engagement.

-

In-gel Digestion and Mass Spectrometry: For identification of targets, protein bands of interest were excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS data was searched against a protein database to identify the proteins that were inhibited by BIA 10-2474.

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Preclinical Toxicology Studies

Comprehensive toxicology studies were conducted in four animal species: mouse, rat, dog, and monkey.[3][10][11]

Objective: To assess the safety profile of BIA 10-2474 prior to human clinical trials.

Methodology:

-

Dose Range Finding Studies: Initial studies to determine the maximum tolerated dose (MTD).

-

Repeat-Dose Toxicity Studies: Animals were administered BIA 10-2474 daily for extended periods (e.g., 4, 13, and 26 weeks) at various dose levels.

-

Toxicokinetic Analysis: Blood samples were collected at various time points to determine the pharmacokinetic profile of BIA 10-2474 and its metabolites.

-

Clinical Observations: Animals were monitored for any clinical signs of toxicity.

-

Pathology: At the end of the study, a full necropsy and histopathological examination of tissues were performed.

Summary and Conclusion

BIA 10-2474 is a potent, irreversible inhibitor of FAAH with a complex pharmacological profile. While it demonstrated high potency for its intended target, it also exhibited off-target activity against several other lipases.[5][6][7] The preclinical toxicology studies did not predict the severe neurotoxicity observed in humans at a dose of 50 mg/day for 10 days.[3] The non-linear pharmacokinetics at higher doses in the clinical trial suggest that saturation of metabolic pathways may have led to the accumulation of the parent compound or a toxic metabolite, potentially contributing to the adverse events.[1] The tragic outcome of the BIA 10-2474 clinical trial underscores the critical importance of thorough preclinical characterization of off-target activities and careful dose-escalation strategies in first-in-human studies.

References

- 1. BIA 10-2474 - Wikipedia [en.wikipedia.org]

- 2. Inhibition of fatty acid amide hydrolase by BIA 10-2474 in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Bial 10-2474 Phase 1 Study-A Drug Development Perspective and Recommendations for Future First-in-Human Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BIA 10-2474 | FAAH inhibitor | Probechem Biochemicals [probechem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

Unraveling the Landscape of Interleukin-1 Suppression: A Technical Overview

For researchers, scientists, and drug development professionals, understanding the intricacies of interleukin-1 (IL-1) signaling and its inhibition is paramount in the quest for novel anti-inflammatory therapeutics. While the specific compound "S-2474" did not yield specific results in the context of IL-1 suppression in the current literature search, this guide will provide an in-depth overview of the IL-1 pathway, established mechanisms of its suppression, and the experimental frameworks used to evaluate potential inhibitors, thereby equipping researchers with the foundational knowledge to assess novel molecules in this domain.

Interleukin-1, a master regulator of inflammation, exists in two primary forms, IL-1α and IL-1β.[1][2] Both isoforms signal through the same receptor, the IL-1 receptor type 1 (IL-1R1), initiating a signaling cascade that drives the expression of numerous pro-inflammatory genes.[1][3] This pathway is implicated in a wide array of inflammatory diseases, making it a critical target for therapeutic intervention.[1][4]

The Interleukin-1 Signaling Cascade: A Visual Pathway

The binding of IL-1α or IL-1β to IL-1R1 triggers the recruitment of the IL-1 receptor accessory protein (IL-1RAcP).[3] This heterodimerization brings the intracellular Toll-interleukin 1 receptor (TIR) domains of both proteins into close proximity, initiating a downstream signaling cascade. This cascade involves the recruitment of adaptor proteins like MyD88 and subsequent activation of IRAK kinases, ultimately leading to the activation of transcription factors such as NF-κB and AP-1.[5] These transcription factors then orchestrate the expression of genes involved in inflammation.

Established Strategies for IL-1 Suppression

Several therapeutic strategies have been successfully developed to inhibit IL-1 signaling, providing a blueprint for future drug development. These can be broadly categorized as:

-

Receptor Antagonism: This approach involves blocking the binding of IL-1α and IL-1β to IL-1R1. Anakinra, a recombinant form of the naturally occurring IL-1 receptor antagonist (IL-1Ra), exemplifies this strategy.[1][2][4]

-

Ligand Neutralization: Monoclonal antibodies that specifically bind and neutralize IL-1β have proven effective. Canakinumab is a notable example of this class of inhibitors.[1][2]

-

Soluble Decoy Receptors: These molecules, such as Rilonacept, act by binding to IL-1 ligands in the extracellular space, preventing them from interacting with the cell surface receptor.[1][2]

The efficacy of these agents across a range of autoinflammatory and other inflammatory conditions underscores the therapeutic potential of targeting the IL-1 pathway.[1][6]

Key Experimental Protocols for Evaluating IL-1 Inhibitors

To assess the potential of a novel compound to suppress IL-1 signaling, a series of well-defined experimental protocols are typically employed. These range from in vitro cell-based assays to in vivo animal models of inflammation.

In Vitro Assays

A fundamental step in characterizing a potential IL-1 inhibitor is to determine its efficacy in a controlled cellular environment.

1. Cell Line Selection:

-

Human Monocytic Cell Lines (e.g., THP-1): These cells can be differentiated into macrophage-like cells and are a robust model for studying IL-1β production and signaling.

-

Fibroblast-like Synoviocytes (FLS): Primary FLS isolated from patients with rheumatoid arthritis are relevant for studying the effects of IL-1 in the context of joint inflammation.

-

HEK293 Cells: These cells can be engineered to express components of the IL-1 signaling pathway, providing a clean system to study specific molecular interactions.

2. Stimulation and Inhibition Protocol:

-

Stimulus: Lipopolysaccharide (LPS) is commonly used to induce the transcription of pro-IL-1β. A second signal, such as ATP or nigericin, is then used to activate the NLRP3 inflammasome, leading to caspase-1 activation and the processing of pro-IL-1β into its mature, secretable form.

-

Inhibitor Treatment: The test compound (e.g., a hypothetical "this compound") is typically added to the cell culture prior to or concurrently with the stimulus. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

3. Readouts:

-

ELISA (Enzyme-Linked Immunosorbent Assay): This is the gold standard for quantifying the concentration of secreted IL-1β in the cell culture supernatant.

-

Western Blotting: This technique can be used to assess the levels of key signaling proteins within the cell, such as phosphorylated forms of IRAK or NF-κB, to pinpoint the mechanism of action.

-

qPCR (Quantitative Polymerase Chain Reaction): This method measures the mRNA levels of IL-1β and other downstream inflammatory genes to assess the transcriptional effects of the inhibitor.

In Vivo Models

To evaluate the efficacy and safety of an IL-1 inhibitor in a more complex biological system, animal models of inflammation are utilized.

1. Model Selection:

-

LPS-induced Systemic Inflammation: Administration of LPS to rodents induces a robust systemic inflammatory response, characterized by a surge in circulating IL-1β. This model is useful for assessing the in vivo target engagement of the test compound.

-

Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model of rheumatoid arthritis where the inflammatory process is partially driven by IL-1.

-

Gout Models: Injection of monosodium urate (MSU) crystals into the peritoneal cavity or joints of mice triggers an NLRP3 inflammasome-dependent inflammatory response, which is highly reliant on IL-1β.

2. Dosing and Administration:

-

The route of administration (e.g., oral, intravenous, subcutaneous) and dosing regimen will depend on the pharmacokinetic properties of the test compound.

3. Efficacy Endpoints:

-

Cytokine Levels: Measurement of IL-1β and other inflammatory cytokines in the serum or peritoneal lavage fluid.

-

Clinical Scores: In arthritis models, disease severity is often assessed using a clinical scoring system that evaluates joint swelling and inflammation.

-

Histopathology: Tissues from the site of inflammation (e.g., joints) are collected for histological analysis to assess cellular infiltration and tissue damage.

Quantitative Data Presentation

A crucial aspect of evaluating any novel inhibitor is the clear and concise presentation of quantitative data. The following tables provide a template for summarizing key findings.

Table 1: In Vitro Efficacy of 'this compound' on IL-1β Production

| Cell Line | Stimulus | 'this compound' IC50 (µM) |

| Differentiated THP-1 | LPS + ATP | [Insert Value] |

| Human PBMC | LPS + ATP | [Insert Value] |

| Murine Bone Marrow-Derived Macrophages | LPS + ATP | [Insert Value] |

Table 2: In Vivo Efficacy of 'this compound' in a Murine Model of Peritonitis

| Treatment Group | Dose (mg/kg) | Peritoneal IL-1β (pg/mL) | Peritoneal Neutrophil Count (x10^6) |

| Vehicle Control | - | [Insert Value] | [Insert Value] |

| 'this compound' | 10 | [Insert Value] | [Insert Value] |

| 'this compound' | 30 | [Insert Value] | [Insert Value] |

| Dexamethasone (Positive Control) | 1 | [Insert Value] | [Insert Value] |

Conclusion

While the specific entity "this compound" remains to be characterized in the scientific literature regarding IL-1 suppression, the established framework for investigating IL-1 inhibitors provides a clear path forward for any novel compound. By understanding the intricacies of the IL-1 signaling pathway, employing robust experimental protocols, and presenting data in a clear and quantitative manner, researchers can effectively evaluate and advance the next generation of anti-inflammatory therapies. The continued exploration of novel chemical matter targeting this critical inflammatory node holds immense promise for the treatment of a wide range of debilitating diseases.

References

- 1. Treating inflammation by blocking interleukin-1 in a broad spectrum of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treating inflammation by blocking interleukin-1 in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Therapeutic Prospects of Targeting IL-1R1 for the Modulation of Neuroinflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blocking Interleukin-1β in Acute and Chronic Autoinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of IL-1 family cytokines in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Role of Core Scaffold in the Activity of S-47445: An In-Depth Technical Guide

A Note on Nomenclature: The compound of interest, initially referred to as S-2474, is identified in scientific literature as S-47445 . This document will proceed with the corrected identifier. S-47445, also known as Tulrampator or CX-1632, is a novel positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It is crucial to note that the chemical structure of S-47445, 8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7,8-dihydro-3H-[1][2]oxazino[6,5-g][1][2][3]benzotriazine-4,9-dione, does not contain a γ-sultam skeleton. This guide will detail the activity and mechanisms of S-47445 based on its actual chemical structure and separately discuss the general role of the γ-sultam moiety in medicinal chemistry.

S-47445 has been investigated for its potential therapeutic benefits in treating cognitive decline and depressive disorders.[4] It acts as a "high-impact" AMPA receptor potentiator, capable of producing robust increases in receptor activation.[5]

Quantitative Data on S-47445 Activity

S-47445 selectively enhances the response of AMPA receptors to the neurotransmitter glutamate. Its activity has been quantified across various native and recombinant AMPA receptor subtypes, showing potentiation with EC₅₀ values in the low micromolar range. The compound is selective, showing no activity at NMDA or kainate receptors.[1][3]

| Receptor Subtype | Expression System | Agonist | S-47445 EC₅₀ (μM) | Maximum Potentiation (% of control) | Reference |

| Native Rat AMPA | Xenopus oocytes (cortex mRNA) | AMPA | 6.5 | ~800% | [3] |

| Native Human AMPA | Xenopus oocytes (hippocampal mRNA) | AMPA | 5.4 | ~600% | [3] |

| Human GluA1flop/GluA2flip | Xenopus oocytes | Glutamate | 5.4 | Not specified | [1] |

| Human GluA2flip/GluA3flip | Xenopus oocytes | Glutamate | 2.5 | Not specified | [1] |

| Human GluA4flop | Xenopus oocytes | Glutamate | 0.7 | Not specified | [1] |

Mechanism of Action

S-47445 is a positive allosteric modulator (PAM). Unlike direct agonists, PAMs do not activate AMPA receptors on their own. Instead, they bind to an allosteric site on the receptor, a location distinct from the glutamate-binding site. This binding event enhances the receptor's response to glutamate. The primary mechanisms by which S-47445 and other "high-impact" PAMs potentiate AMPA receptor function are by:

-

Slowing Deactivation: They stabilize the receptor in its open, glutamate-bound conformation, thereby slowing the rate at which the ion channel closes after the initial activation.[6][7]

-

Attenuating Desensitization: They reduce the receptor's tendency to enter a desensitized state, where the channel closes despite the continued presence of bound glutamate.[1][3]

This dual action leads to a prolonged and amplified influx of positive ions (primarily Na⁺) into the neuron in response to glutamate release, thereby strengthening synaptic transmission. Studies using an AMPA-kainate chimera receptor have confirmed that S-47445 binds to the common allosteric binding pocket located at the interface between two subunits of the ligand-binding domain.[1]

Signaling Pathways

The therapeutic effects of S-47445, particularly its neuroprotective and pro-cognitive properties, are linked to the activation of downstream signaling cascades, most notably involving Brain-Derived Neurotrophic Factor (BDNF).[1][5] Enhanced AMPA receptor activity stimulates the release of BDNF, which then activates its own signaling pathway through the TrkB receptor. This cascade is crucial for synaptic plasticity, neuronal survival, and neurogenesis.[8][9] The potentiation of AMPA receptors by S-47445 is thought to trigger a signaling pathway that converges with BDNF-mediated effects, leading to the local synthesis of proteins critical for synaptic function and structure.[4][8][10]

Experimental Protocols

This electrophysiological technique is a cornerstone for characterizing the activity of ion channel modulators like S-47445 on specific receptor subtypes.

1. Oocyte Preparation and Receptor Expression:

-

Oocytes are surgically harvested from female Xenopus laevis frogs.

-

They are defolliculated (the surrounding follicular cell layer is removed) using collagenase treatment.

-

cRNA (complementary RNA) encoding the specific human AMPA receptor subunits (e.g., GluA1flop and GluA2flip) is microinjected into the oocytes.

-

Oocytes are incubated for 2-5 days to allow for the expression and assembly of functional AMPA receptors on the cell surface membrane.

2. Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and a buffer like HEPES).

-

Two microelectrodes, filled with a high-concentration salt solution (e.g., 3M KCl), are inserted into the oocyte.

-

The oocyte membrane potential is clamped at a negative holding potential (e.g., -80 mV) using a voltage-clamp amplifier. This allows for the direct measurement of current flowing through the ion channels.

3. Drug Application and Data Acquisition:

-

A baseline is established by perfusing the oocyte with the standard saline solution.

-

The agonist (e.g., 10 μM glutamate) is applied for a set duration (e.g., 20 seconds) to evoke an inward current through the AMPA receptors. This is repeated until a stable response is achieved.

-

S-47445, at various concentrations, is co-applied with the glutamate solution.

-

The resulting inward currents are recorded. Potentiation is measured as the increase in the peak amplitude of the glutamate-evoked current in the presence of S-47445 compared to the current evoked by glutamate alone.

-

To determine the EC₅₀, a concentration-response curve is generated by plotting the potentiation against the log concentration of S-47445.[1][3]

The Role of the γ-Sultam Skeleton in Drug Design

While S-47445 does not possess a γ-sultam skeleton, this chemical moiety is of significant interest in medicinal chemistry. A γ-sultam is a five-membered cyclic sulfonamide, which is a structural analog of a γ-lactam (a five-membered cyclic amide).

The sulfonamide group is a key feature in many marketed drugs.[11] When incorporated into a cyclic structure like a sultam, it offers several advantageous properties for drug design:

-

Structural Rigidity: The cyclic nature of the sultam restricts conformational flexibility compared to an acyclic sulfonamide. This can lock the molecule into a bioactive conformation, leading to higher potency and selectivity for its biological target.

-

Hydrogen Bonding: The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, while the nitrogen-bound proton (in N-unsubstituted sultams) can act as a hydrogen bond donor. These interactions are critical for anchoring a drug molecule into the binding site of a protein.[11]

-

Metabolic Stability: The sultam ring can be more resistant to metabolic degradation than other chemical groups, potentially improving the pharmacokinetic profile of a drug.

-

Physicochemical Properties: The sultam moiety can influence a molecule's polarity, solubility, and ability to cross cell membranes, including the blood-brain barrier.

In the context of neuroscience, sultam derivatives have been explored for a range of activities, including as anticonvulsants and antiviral agents targeting HIV-1 reverse transcriptase.[12][13] The specific geometry and electronic properties of the γ-sultam ring make it a valuable scaffold for creating compounds that can precisely interact with the complex binding pockets of CNS targets.

References

- 1. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors | PLOS One [journals.plos.org]

- 4. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tulrampator - Wikipedia [en.wikipedia.org]

- 6. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]

- 8. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons | Journal of Neuroscience [jneurosci.org]

- 10. escholarship.org [escholarship.org]

- 11. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pure.mpg.de [pure.mpg.de]

Methodological & Application

Application Note and Protocol: S-2474 In Vitro Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro enzyme assay using the chromogenic substrate S-2474 to determine the activity of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.

Introduction

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, where it is responsible for the conversion of prothrombin to thrombin.[1][2][3] The development of anticoagulants often targets the inhibition of FXa. The this compound assay is a chromogenic method used to measure the amidolytic activity of Factor Xa.[4] This assay is based on the principle that Factor Xa cleaves the colorless substrate this compound, releasing a yellow-colored p-nitroaniline (pNA) product. The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity of Factor Xa.

Principle of the Assay

The assay quantifies the enzymatic activity of Factor Xa through the following reaction:

Factor Xa + this compound (colorless) → Peptide + p-Nitroaniline (yellow)

The rate of the increase in absorbance at 405 nm is a direct measure of the Factor Xa activity.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| This compound (Bz-Ile-Glu-Gly-Arg-pNA) | Sigma-Aldrich | S2474 |

| Human Factor Xa | Sigma-Aldrich | H6278 |

| Tris-HCl Buffer (pH 8.3) | Thermo Fisher Scientific | 15568025 |

| NaCl | Sigma-Aldrich | S9888 |

| EDTA | Sigma-Aldrich | E9884 |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |

| 96-well microplate | Corning | 3596 |

| Microplate reader | Molecular Devices | SpectraMax M5 |

| Deionized Water | --- | --- |

Experimental Protocol

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 150 mM NaCl and 1 mM EDTA, adjusted to pH 8.3 at 25°C.

-

Factor Xa Solution: Reconstitute lyophilized Human Factor Xa in the assay buffer to a stock concentration of 1 µM. Further dilute to the desired working concentrations (e.g., 0.1-10 nM) in assay buffer containing 0.1% BSA.

-

This compound Substrate Solution: Prepare a 1 mM stock solution of this compound in deionized water. For the assay, dilute the stock solution to a final working concentration of 200 µM in the assay buffer.

Assay Procedure

-

Plate Setup: Add 50 µL of different concentrations of Factor Xa solution to the wells of a 96-well microplate. Include a blank control with 50 µL of assay buffer without the enzyme.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Add 50 µL of the 200 µM this compound substrate solution to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes.

Data Analysis

-

Calculate the rate of reaction (V): Determine the initial velocity (V) of the reaction for each Factor Xa concentration by calculating the slope of the linear portion of the absorbance versus time curve (ΔA405nm/min).

-

Plot the data: Plot the reaction velocity (V) against the Factor Xa concentration. The resulting plot should be linear, demonstrating the direct relationship between enzyme concentration and activity.

Quantitative Data Summary

| Factor Xa Concentration (nM) | Initial Velocity (ΔA405nm/min) |

| 0 | 0.001 |

| 1 | 0.025 |

| 2.5 | 0.062 |

| 5 | 0.125 |

| 7.5 | 0.187 |

| 10 | 0.250 |

Note: The data presented in this table is representative and may vary depending on experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the coagulation cascade leading to the activation of Factor X and the experimental workflow for the this compound assay.

Caption: Simplified diagram of the blood coagulation cascade highlighting the central role of Factor Xa.

Caption: Experimental workflow for the in vitro this compound chromogenic assay for Factor Xa activity.

References

- 1. Differentiation of thrombin- and factor Xa-related amidolytic activity in plasma by means of a synthetic thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An evaluation of chromogenic substrates in the control of oral anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanized amidolytic technique for determination of factor X and factor-X antigen, and its application to patients being treated with oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifactor Xa activity measured with amidolytic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for S-2474 Cell-Based Assay for Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of physiological and pathological processes. The development of novel anti-inflammatory therapeutics requires robust and reliable in vitro screening assays. S-2474 is a novel nonsteroidal anti-inflammatory drug (NSAID) that has been shown to exhibit its effects through the inhibition of cyclooxygenase-2 (COX-2). This document provides detailed application notes and protocols for a cell-based assay to characterize the anti-inflammatory properties of this compound. The described assay utilizes an in vitro model of inflammation to assess the efficacy of this compound in mitigating inflammatory responses.

Principle of the Assay

This cell-based assay is designed to quantify the anti-inflammatory effects of the compound this compound. The protocol involves the stimulation of a suitable cell line with an inflammatory agent to induce an inflammatory cascade, including the upregulation of COX-2 and the production of pro-inflammatory mediators. The cells are then treated with this compound, and the subsequent reduction in inflammatory markers is measured. This allows for the determination of the compound's potency and efficacy in a cellular context. A study has shown that this compound can rescue cortical neurons from human group IIA secretory phospholipase A(2) (sPLA(2)-IIA)-induced apoptosis, indicating its neuroprotective and anti-inflammatory potential.[1] The assay described below can be adapted for different cell types and inflammatory stimuli relevant to the specific research focus.

Materials and Reagents

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or a macrophage-like cell line (e.g., RAW 264.7 or THP-1).

-

Cell Culture Media: Appropriate media and supplements (e.g., DMEM or RPMI-1640, Fetal Bovine Serum, Penicillin-Streptomycin).

-

Inflammatory Stimulus: Human group IIA secretory phospholipase A(2) (sPLA(2)-IIA) for neuronal cells or Lipopolysaccharide (LPS) for macrophage cells.

-

Test Compound: this compound.

-

Assay Reagents:

-

Prostaglandin E2 (PGE2) or Prostaglandin D2 (PGD2) ELISA kit.[1]

-

TNF-α and IL-6 ELISA kits.

-

COX-2 antibody for Western blot or immunofluorescence.

-

Apoptosis detection kit (e.g., Caspase-3/7 assay or TUNEL stain).

-

Cell viability assay reagent (e.g., MTT or PrestoBlue).

-

Phosphate Buffered Saline (PBS).

-

Lysis buffer for protein extraction.

-

Bradford reagent for protein quantification.

-

Experimental Protocols

Part 1: Cell Culture and Seeding

-

Culture the selected cell line according to standard protocols.

-

For experiments, seed the cells in 96-well, 24-well, or 6-well plates at a predetermined density to achieve 70-80% confluency on the day of the experiment.

-

Incubate the cells at 37°C in a 5% CO2 humidified incubator for 24 hours.

Part 2: Induction of Inflammation and Treatment with this compound

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to final concentrations in cell culture media.

-

Prepare the inflammatory stimulus (sPLA(2)-IIA or LPS) at the desired concentration in cell culture media.

-

Remove the culture medium from the seeded cells and replace it with fresh medium containing the inflammatory stimulus.

-

Concurrently, add different concentrations of this compound to the respective wells. Include appropriate controls:

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.

-

Stimulated Control: Cells treated with the inflammatory stimulus and vehicle.

-

Positive Control: Cells treated with a known anti-inflammatory drug.

-

-

Incubate the plates for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

Part 3: Measurement of Inflammatory Readouts

A. Quantification of Prostaglandins (PGE2 or PGD2) by ELISA

-

After the incubation period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the ELISA for PGE2 or PGD2 according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the concentration of the prostaglandin.

B. Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

-

Use the collected cell culture supernatant from step 3.A.1.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations.

C. Measurement of COX-2 Expression by Western Blot

-

After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates using the Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against COX-2 and a suitable secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

D. Assessment of Apoptosis

-

For a Caspase-3/7 assay, follow the kit manufacturer's protocol. This typically involves adding a luminogenic or fluorogenic substrate to the cells and measuring the resulting signal.

-

For TUNEL staining, fix and permeabilize the cells, then follow the staining protocol provided with the kit. Analyze the cells using a fluorescence microscope. This compound has been shown to ameliorate sPLA(2)-IIA-induced apoptotic features like chromatin condensation and DNA fragmentation.[1]

E. Cell Viability Assay

-

To assess the cytotoxicity of this compound, perform a cell viability assay (e.g., MTT or PrestoBlue) on a parallel plate.

-

Add the viability reagent to the cells and incubate as per the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine the percentage of viable cells.

Data Presentation

The quantitative data generated from the assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Prostaglandin and Cytokine Production

| Treatment Group | This compound Conc. (µM) | PGD2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 0 | 15 ± 2 | 25 ± 4 | 30 ± 5 |

| Stimulated Control (sPLA(2)-IIA) | 0 | 250 ± 20 | 400 ± 35 | 550 ± 45 |

| This compound | 0.1 | 210 ± 18 | 350 ± 30 | 480 ± 40 |

| This compound | 1 | 120 ± 15 | 200 ± 22 | 280 ± 30 |

| This compound | 10 | 50 ± 8 | 80 ± 10 | 110 ± 15 |